molecular formula C11H23NO2 B13524019 Ethyl 2-(methylamino)octanoate

Ethyl 2-(methylamino)octanoate

Cat. No.: B13524019
M. Wt: 201.31 g/mol
InChI Key: LKWYQEDRBNSZSY-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)octanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylamino)octanoate typically involves the esterification of octanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is as follows:

CH3(CH2)6COOH+C2H5OHCH3(CH2)6COOC2H5+H2O\text{CH}_3(\text{CH}_2)_6\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​(CH2​)6​COOH+C2​H5​OH→CH3​(CH2​)6​COOC2​H5​+H2​O

This reaction is reversible and requires a large excess of water to drive it to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)octanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Octanoic acid and ethanol.

    Oxidation: Various carboxylic acids and ketones.

    Substitution: Derivatives with different functional groups replacing the ester group.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)octanoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for esterases, leading to the release of octanoic acid and ethanol. These products can then participate in metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Ethyl 2-(methylamino)octanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, leading to variations in their chemical properties and applications. This compound is unique due to its longer carbon chain and the presence of a methylamino group, which can influence its reactivity and interactions with other molecules.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate
  • Ethyl benzoate

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

ethyl 2-(methylamino)octanoate

InChI

InChI=1S/C11H23NO2/c1-4-6-7-8-9-10(12-3)11(13)14-5-2/h10,12H,4-9H2,1-3H3

InChI Key

LKWYQEDRBNSZSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCC)NC

Origin of Product

United States

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